An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol, a substituted aryl acetylene alcohol of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points, offering a detailed exploration of the experimental methodologies used to determine these properties, the scientific rationale behind the choice of techniques, and the implications of these properties for research and development. The guide is structured to provide both foundational knowledge and practical, actionable protocols for laboratory scientists.
Introduction and Chemical Identity
4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol belongs to the class of tertiary propargylic alcohols. The presence of a chloro-substituted phenyl ring, an alkyne moiety, and a tertiary alcohol functional group imparts a unique combination of electronic and steric properties to the molecule. These features are critical in influencing its reactivity, solubility, and potential as a synthetic intermediate. A thorough understanding of its physicochemical characteristics is paramount for its effective application in drug discovery and materials science.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol |
| CAS Number | 75373-69-2[1] |
| Molecular Formula | C₁₁H₁₁ClO |
| Molecular Weight | 194.66 g/mol |
| Chemical Structure |
Core Physicochemical Properties
The physicochemical properties of a compound are determinative of its behavior in various chemical and biological systems. The following sections detail the key properties of 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol, accompanied by in-depth discussions of the experimental protocols for their determination.
Physical State and Appearance
Based on analogous compounds, 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol is expected to be a pale yellow oil or a low-melting solid at room temperature.[2] The physical state is a fundamental property that dictates handling and formulation strategies.
Melting and Boiling Points
Table of Estimated and Analogous Compound Data:
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol | Estimated: Low-melting solid | Estimated: > 200 |
| 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol | 120[3][4] | 340.2 (Predicted)[3] |
| 2-Methylbut-3-yn-2-ol | 3[5] | 104[5] |
Solubility
Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability.[6] The aqueous solubility of 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol is anticipated to be low due to the presence of the hydrophobic chlorophenyl group.
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[6]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8]
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's ability to cross cell membranes.[1] It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium.[9][10]
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer and vice versa to ensure thermodynamic equilibrium.
-
Partitioning: Add a known amount of 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol to a mixture of the pre-saturated n-octanol and aqueous buffer in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in aqueous phase]).[9]
Caption: Experimental Workflow for LogP Determination.
Acidity (pKa)
The pKa of a molecule indicates its tendency to ionize at a given pH. The tertiary alcohol in 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol is weakly acidic. The pKa of the parent compound, 2-methylbut-3-yn-2-ol, is relatively high. The electron-withdrawing nature of the chlorophenyl group is expected to slightly decrease the pKa of the hydroxyl proton.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific NMR data for the 3-chloro isomer is not published, data for the analogous 4-chloro isomer can be used for predictive purposes.[2]
Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:
-
Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration-dependent.
-
Methyl Protons: A singlet around δ 1.6 ppm.[2]
Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:
-
Aromatic Carbons: Peaks in the region of δ 120-135 ppm, including a carbon bearing the chloro-substituent.
-
Alkynyl Carbons: Two distinct peaks in the range of δ 80-95 ppm.[2]
-
Quaternary Carbon (C-OH): A peak around δ 65 ppm.[2]
-
Methyl Carbons: A peak around δ 31 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| O-H (Alcohol) | 3650-3200 | Strong, Broad | [2] |
| C≡C (Alkyne) | 2260-2100 | Medium to Weak | [2][11][12] |
| C-Cl (Aryl Halide) | 1100-1000 | Medium to Strong | |
| C-O (Alcohol) | 1260-1050 | Strong | |
| Aromatic C-H | 3100-3000 | Medium | |
| Aromatic C=C | 1600-1450 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of chlorine, the mass spectrum of 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5] This results in a molecular ion peak (M) and an M+2 peak with a relative intensity of about 3:1.[13]
Expected Fragmentation Pathways:
-
Loss of a methyl group: [M-15]⁺
-
Loss of a water molecule: [M-18]⁺
-
Cleavage of the C-Cl bond: Loss of a chlorine radical.[13]
Chemical Stability
The stability of a potential drug candidate under various environmental conditions is a critical aspect of its development.[3][4] Stability testing is performed according to guidelines from the International Council for Harmonisation (ICH).
Protocol: Accelerated Stability Study
Objective: To assess the degradation of 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol under stressed conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Prepare samples of the compound, both as a solid and in a relevant solvent system.
-
Storage Conditions: Store the samples in a stability chamber at accelerated conditions, for example, 40 °C ± 2 °C and 75% RH ± 5% RH.
-
Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).[14]
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Evaluation: Assess the percentage of the remaining parent compound and identify the major degradation products.
Caption: Workflow for an Accelerated Stability Study.
Conclusion
References
- Supporting Inform
- PubChem. (n.d.). 4-Phenyl-2-methyl-3-butyn-2-ol.
- BLDpharm. (n.d.). 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol.
- ChemicalBook. (n.d.). 4-(2,4-DICHLOROPHENYL)-2-METHYL-3-BUTYN-2-OL.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- LibreTexts, C. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups.
- RSC Publishing. (n.d.). Phenylacetylene as a gas phase sliding balance for solvating alcohols.
- ResearchGate. (n.d.). The polymerization of substituted acetylenes. Part I. The cationic polymerization of phenylacetylene.
- Sigma-Aldrich. (n.d.). 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol.
- Singh, S., & Bakshi, M. (2012, March 17). Stability Testing of Pharmaceutical Products.
- ResearchGate. (n.d.). 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- BLDpharm. (n.d.). 4-(4-Chlorophenyl)but-3-yn-2-ol.
- NIST. (n.d.). 3-Butyn-2-ol, 2-methyl-.
- ChemicalBook. (n.d.). 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol.
- Enamine. (n.d.). Aqueous Solubility Assay.
- LibreTexts, C. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Sigma-Aldrich. (n.d.). 2-Methyl-3-butyn-2-ol.
- NIST. (n.d.). 3-Butyn-2-ol, 2-methyl-.
- Fluorochem. (n.d.). 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol.
- Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum.
- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
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